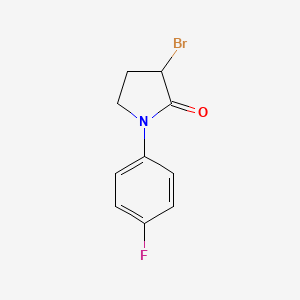

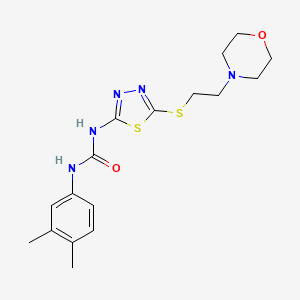

![molecular formula C13H16Cl2N2OS B2561411 2-(3-甲氧基苯基)-4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶 CAS No. 919736-65-5](/img/structure/B2561411.png)

2-(3-甲氧基苯基)-4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine” is a type of thiazolopyridine . Thiazolopyridines are an important category of compounds with notable antibacterial and antifungal activity . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .

Synthesis Analysis

A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including thiazolopyridines is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride in ethanol at reflux conditions . The new approach involves domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization sequences .Molecular Structure Analysis

The molecular structure of thiazolopyridines was established via elemental analysis and spectral data . FT-IR spectroscopy was performed in the range of 400–4000 cm −1 for the vibrational spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyridines include a domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization sequences .科学研究应用

抗肿瘤活性

噻唑并[3,2-a]嘧啶骨架,包括其2-取代衍生物,已表现出有效的抗肿瘤作用。研究人员观察到肿瘤细胞生长和增殖的抑制。 从机制上讲,这些化合物可能会干扰细胞信号通路或DNA复制过程,使它们成为抗癌药物开发的有希望的候选者 .

抗菌特性

2-(3-甲氧基苯基)-4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶衍生物已显示出对各种细菌菌株的抗菌活性。它们的行动方式可能涉及破坏细菌细胞膜或干扰必需的代谢途径。 这些发现表明在对抗细菌感染方面的潜在应用 .

抗炎作用

炎症在各种疾病中起着至关重要的作用。噻唑并[3,2-a]嘧啶衍生物通过调节炎症介质或途径表现出抗炎特性。 研究人员正在探索它们作为抗炎剂的潜力,用于治疗关节炎、炎症性肠病等疾病 .

药物设计和修饰

噻唑并[3,2-a]嘧啶环系统与嘌呤具有结构相似性。这种相似性允许进行修饰以优化与生物靶标的结合相互作用。 研究人员可以引入新的官能团以增强结合亲和力,使这些化合物成为药物设计的有价值的骨架 .

活性亚甲基的官能化

2-(3-甲氧基苯基)-4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶衍生物中的活性亚甲基 (C2H2) 提供了一个用于官能化的通用中心。 研究人员可以很容易地修饰该基团以调整化合物的性质,这可能导致新型治疗剂 .

除草剂应用

有趣的是,相关的噻唑并[3,2-a]嘧啶衍生物已用于除草剂研究。虽然不直接适用于人类健康,但这些化合物在各种测试系统中显示出对禾本科杂草的广泛控制。 该领域进一步的研究可能会产生环境友好的除草剂 .

作用机制

Target of Action

The primary targets of the compound 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidines, which are known to have a wide range of pharmacological activities . .

Mode of Action

It’s worth noting that thiazolo[3,2-a]pyrimidines, to which this compound belongs, are known to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines, the class of compounds to which it belongs, are known to have a broad spectrum of biological activities . .

Result of Action

As a derivative of thiazolo[3,2-a]pyrimidines, it may share some of the biological activities associated with this class of compounds . .

属性

IUPAC Name |

2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13/h2-4,7,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWDAKNSJPEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)

![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)

![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)

![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)